
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone does not appear to have a significant presence in the literature or databases I searched .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I searched .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I searched .Scientific Research Applications
Oncology Research
Anticancer Activity: The structural motifs present in the compound, such as the indazole and furan rings, are often associated with biological activity. This compound could be investigated for its potential to inhibit kinase enzymes, which are common targets in cancer therapy .
Neuropharmacology
Neuroprotective Agent: Compounds with pyrrolidine and oxadiazole structures have been studied for their neuroprotective properties. This compound might be explored for its efficacy in protecting neuronal cells against neurodegenerative diseases .
Material Science
Organic Semiconductor: The furan and indazole components could impart semiconducting properties, making this compound a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Molecular Imaging
Fluorescent Probing: Due to the presence of conjugated systems in its structure, this compound could be modified to act as a fluorescent probe for imaging in biological systems, aiding in the study of cellular processes .
Antimicrobial Research
Antibacterial and Antifungal Agent: The oxadiazole ring is known for its antimicrobial properties. This compound could be synthesized and screened for activity against various bacterial and fungal strains .
Agricultural Chemistry
Pesticide Development: Similar structures have been utilized in the development of pesticides. This compound’s potential activity against pests could be assessed to develop new agricultural chemicals .
Chemical Biology
Protein Interaction Studies: With its diverse functional groups, this compound could be used as a molecular tool to study protein interactions, potentially leading to the discovery of new biological pathways .
Environmental Science
Pollutant Removal: The compound’s potential to form stable complexes with metals could be harnessed in designing agents for the removal of heavy metals or organic pollutants from the environment .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-18(15-12-4-1-2-5-13(12)20-21-15)23-8-7-11(10-23)16-19-17(26-22-16)14-6-3-9-25-14/h1-6,9,11H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSDUAYERLNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=NNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

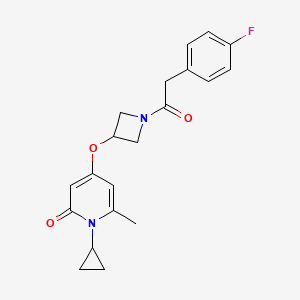
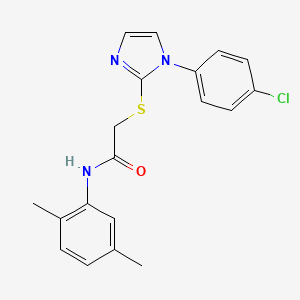
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
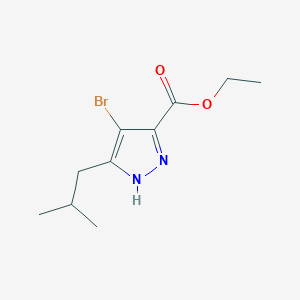

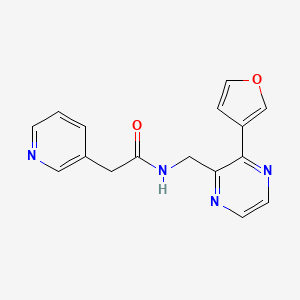
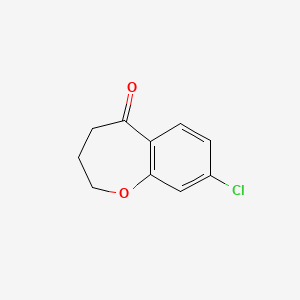
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)
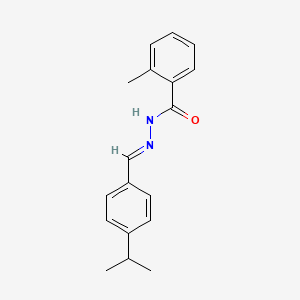
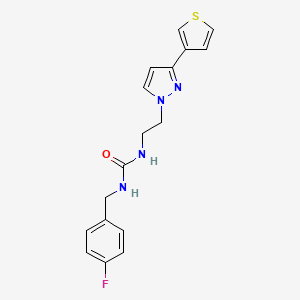
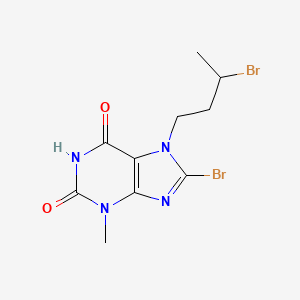
![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)